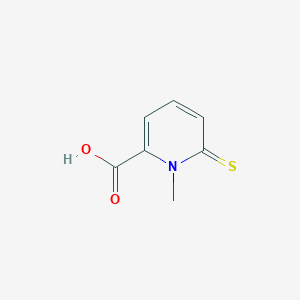
1-Methyl-6-sulfanylidene-1,6-dihydropyridine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-6-sulfanylidene-1,6-dihydropyridine-2-carboxylic acid is a chemical compound with the molecular formula C7H7NO3S. This compound is part of the pyridine family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine. The structure of this compound includes a pyridine ring substituted with a methyl group, a sulfanylidene group, and a carboxylic acid group, making it a unique and versatile molecule.
Preparation Methods
The synthesis of 1-Methyl-6-sulfanylidene-1,6-dihydropyridine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-chloronicotinic acid with methylamine and thiourea under specific conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-Methyl-6-sulfanylidene-1,6-dihydropyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of thiols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanylidene group can be replaced by other nucleophiles such as amines or alcohols.
Hydrolysis: The carboxylic acid group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylate or free acid.
Common reagents and conditions used in these reactions include solvents like ethanol or water, catalysts such as acids or bases, and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Methyl-6-sulfanylidene-1,6-dihydropyridine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Methyl-6-sulfanylidene-1,6-dihydropyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The sulfanylidene group can interact with thiol-containing enzymes, leading to inhibition or modulation of their activity. Additionally, the carboxylic acid group can form hydrogen bonds with various biological targets, enhancing its binding affinity and specificity. These interactions can result in the modulation of cellular pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
1-Methyl-6-sulfanylidene-1,6-dihydropyridine-2-carboxylic acid can be compared with other similar compounds, such as:
1-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid: This compound has a similar structure but with an oxo group instead of a sulfanylidene group. The presence of the oxo group can lead to different chemical reactivity and biological activity.
2-Methyl-6-sulfanylidene-1,6-dihydropyridine-3-carboxylic acid: This compound has a similar sulfanylidene group but with different substitution patterns on the pyridine ring, leading to variations in its properties and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the sulfanylidene group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
74500-75-7 |
|---|---|
Molecular Formula |
C7H7NO2S |
Molecular Weight |
169.20 g/mol |
IUPAC Name |
1-methyl-6-sulfanylidenepyridine-2-carboxylic acid |
InChI |
InChI=1S/C7H7NO2S/c1-8-5(7(9)10)3-2-4-6(8)11/h2-4H,1H3,(H,9,10) |
InChI Key |
JQBIRMJKBNMNQC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=S)C=CC=C1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















